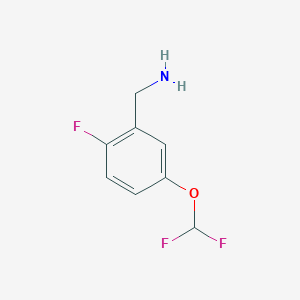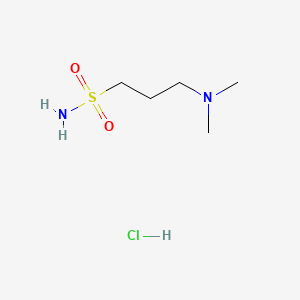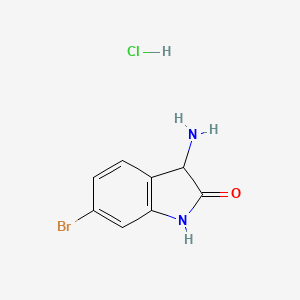
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine is an organic compound that features a methanamine group attached to a difluoromethoxy and fluorophenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanamine typically involves multiple steps:
Starting Material: The synthesis often begins with a fluorophenyl derivative.
Introduction of Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(Trifluoromethoxy)-2-fluorophenyl)methanamine
- (5-(Difluoromethoxy)-2-chlorophenyl)methanamine
- (5-(Difluoromethoxy)-2-bromophenyl)methanamine
Uniqueness
The presence of the difluoromethoxy and fluorophenyl groups might confer unique properties, such as increased metabolic stability, specific binding affinities, or distinct electronic effects, compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
[5-(difluoromethoxy)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H8F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H,4,12H2 |
InChI-Schlüssel |
YERMTYDCXXCMKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)


![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)







